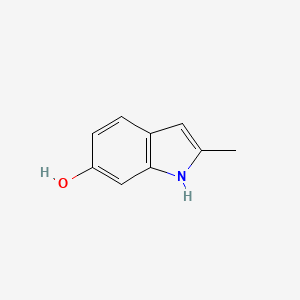

2-Methyl-1H-indol-6-ol

Description

Properties

IUPAC Name |

2-methyl-1H-indol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-7-2-3-8(11)5-9(7)10-6/h2-5,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIGVFLHAJUPCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564957 |

Source

|

| Record name | 2-Methyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54584-22-4 |

Source

|

| Record name | 2-Methyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Methyl-1H-indol-6-ol Chemical Properties & Applications

Abstract

2-Methyl-1H-indol-6-ol (CAS: 54584-22-4), also known as 6-hydroxy-2-methylindole, represents a critical scaffold in medicinal chemistry and material science.[1][2] Unlike its more common isomer, 5-hydroxy-2-methylindole (a serotonin analog), the 6-hydroxy variant offers unique electronic distribution and steric properties that make it a valuable pharmacophore for kinase inhibitors (EGFR/VEGFR) and antiviral agents.[3] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and experimental protocols for isolation and functionalization.[3]

Part 1: Physicochemical Profile

The 6-hydroxy-2-methylindole moiety combines the electron-rich indole system with a phenolic hydroxyl group at the C6 position and a methyl group at C2. This substitution pattern enhances stability against C3-oxidation compared to non-methylated indoles while retaining high nucleophilicity.

Table 1: Core Chemical Specifications

| Property | Data | Source/Notes |

| IUPAC Name | 2-Methyl-1H-indol-6-ol | |

| CAS Number | 54584-22-4 | [1] |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Oxidizes to brown upon air exposure |

| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in CHCl₃ | Phenolic nature allows solubility in basic aq.[4] media |

| pKa (Predicted) | ~10.07 (Phenolic OH), ~17.5 (Indole NH) | Based on 6-hydroxyindole data [2] |

| Boiling Point | 344.8 ± 15.0 °C (Predicted) | [3] |

| Density | 1.26 ± 0.06 g/cm³ (Predicted) | [3] |

| Melting Point | Not standardized in commercial catalogs | Requires experimental determination (Est. >100°C based on analogs) |

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 2-methyl-1H-indol-6-ol is non-trivial due to the regioselectivity challenges associated with the starting material, 3-aminophenol (or its hydrazine derivative). The two primary routes are the Fischer Indole Synthesis and the Bischler-Möhlau Reaction .

Fischer Indole Synthesis (Preferred Route)

The reaction of 3-methoxyphenylhydrazine with acetone yields a mixture of 4-methoxy-2-methylindole and 6-methoxy-2-methylindole. Subsequent demethylation affords the target product. Direct use of 3-hydroxyphenylhydrazine is possible but prone to oxidative side reactions.

Regioselectivity Challenge: Cyclization of the hydrazone formed from a meta-substituted hydrazine can occur at either the ortho or para position relative to the substituent, leading to a mixture of 4- and 6-isomers.

-

4-Isomer: Formed via cyclization at the sterically more crowded ortho carbon.

-

6-Isomer (Target): Formed via cyclization at the para carbon (kinetically and thermodynamically favored in many solvent systems).

Separation Strategy

Recent literature on the Bischler-Möhlau reaction has established robust chromatographic protocols for separating 4- and 6-hydroxyindole isomers, using a gradient of Dichloromethane (DCM) and Methanol [4].

Visualization: Synthetic Pathway

Caption: Logical flow for the regioselective synthesis and isolation of 2-methyl-1H-indol-6-ol.

Part 3: Chemical Reactivity & Functionalization

Electrophilic Substitution (C3 Position)

The C2-methyl group blocks the 2-position, directing electrophilic attack almost exclusively to the C3 position.[3] The electron-donating hydroxyl group at C6 further activates the ring.

-

Formylation: Vilsmeier-Haack reaction yields 6-hydroxy-2-methylindole-3-carboxaldehyde.

-

Halogenation: Bromination with NBS occurs rapidly at C3.[3]

O-Alkylation vs. N-Alkylation

The phenolic hydroxyl (pKa ~10) is more acidic than the indole NH (pKa ~17).

-

Selective O-Alkylation: Use weak bases (K₂CO₃ in Acetone) to target the oxygen.

-

N-Alkylation: Requires strong bases (NaH in DMF) to deprotonate the indole nitrogen.

Oxidation & Polymerization

Like many hydroxyindoles, the 6-ol derivative is susceptible to oxidation, forming quinone-imine intermediates that polymerize into melanin-like pigments.[3] This property is exploited in hair dye formulations and antioxidant applications [5].[3]

Part 4: Applications in Drug Discovery[3][6][7]

Kinase Inhibition (EGFR/VEGFR)

The 2-methyl-6-hydroxyindole scaffold serves as a bioisostere for other bicyclic heterocycles in kinase inhibitors. The C6-OH provides a hydrogen bond donor/acceptor site critical for binding in the ATP pocket of enzymes like EGFR and VEGFR-2 [6].

Antiviral Agents

Structural analogs of 6-hydroxyindoles have shown broad-spectrum antiviral activity. The core is related to Arbidol (Umifenovir), an indole-based antiviral targeting influenza and potentially SARS-CoV-2 fusion machinery [7].

Natural Product Antioxidants

Identified as a predominant phenolic in Acacia seeds, 2-methyl-1H-indol-6-ol contributes to the radical scavenging capacity of these extracts, suggesting potential use as a food-grade antioxidant or nutraceutical additive [8].

Part 5: Experimental Protocols

Protocol A: Synthesis via Fischer Indolization

Adapted for laboratory-scale preparation (10g scale).

Reagents:

-

3-Methoxyphenylhydrazine hydrochloride (1.0 eq)

-

Acetone (3.0 eq)[3]

-

Polyphosphoric Acid (PPA) or ZnCl₂ (Catalyst)[3]

-

Boron Tribromide (BBr₃) (Demethylating agent)[3]

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve 3-methoxyphenylhydrazine HCl (17.4 g, 0.1 mol) in Ethanol (100 mL). Add Acetone (17.4 g, 0.3 mol) dropwise at 0°C. Stir for 2 hours at room temperature. Evaporate solvent to yield the crude hydrazone.

-

Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (100 g). Heat to 100°C for 3 hours with mechanical stirring. The mixture will darken.

-

Quenching: Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring. Neutralize with NaOH solution until pH ~7.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over Na₂SO₄ and concentrate.[3]

-

Isomer Separation (Critical):

-

Dissolve the crude residue (mixture of 4- and 6-methoxy-2-methylindole) in minimal DCM.

-

Perform Flash Column Chromatography using Silica Gel.[3]

-

Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).[3]

-

Note: The 4-isomer typically elutes first due to intramolecular H-bonding (if NH is free) or steric shielding. The 6-isomer elutes second.

-

-

Demethylation: Dissolve the isolated 6-methoxy-2-methylindole in anhydrous DCM at -78°C. Add BBr₃ (1M in DCM, 3.0 eq) dropwise. Warm to RT overnight. Quench with NaHCO₃. Extract, dry, and recrystallize from Ethanol/Water.[3]

Protocol B: Handling & Storage

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and prone to auto-oxidation.

-

Solubility Check: For biological assays, dissolve in DMSO to create a 10 mM stock solution. Avoid aqueous stock solutions due to potential oxidation.

References

-

CAS Registry . "2-Methyl-1H-indol-6-ol (CAS 54584-22-4)".[2] Chemical Abstracts Service.[3]

- Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.

-

ChemNet . "Physicochemical Properties of 2-Methyl-1H-indol-6-ol". Link

-

Sharapov, A.D., et al. (2022).[3][5][6] "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction". Chimica Techno Acta, 9(2). Link

-

Ee, K.Y., et al. (2011).[3][7] "Phenolic, antioxidant capacity, and antinutritional compounds in different Australian Acacia seeds".[3] Food Chemistry, 129, 816-821.[3][7] Link[3]

-

Song, X., et al. (2015).[3][6] "Design, synthesis and biological evaluation of novel indole derivatives as dual EGFR/VEGFR-2 inhibitors". European Journal of Medicinal Chemistry.

-

Barabanov, M.A., et al. (2021).[3] "Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins". Chemistry of Heterocyclic Compounds, 57, 432–439.[3] Link

-

BenchChem . "Protocol for Fischer Indole Synthesis of 2-Methylindoles". Link[3]

Sources

- 1. 1891097-96-3|2-(Hydroxymethyl)-1H-indol-6-ol|BLD Pharm [bldpharm.com]

- 2. 54584-22-4[2-Methyl-1H-indol-6-ol 97%]- Jizhi Biochemical [acmec.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents | MDPI [mdpi.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Methyl-1H-indol-6-ol (CAS: 54584-22-4): Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of biologically active compounds. This technical guide provides a comprehensive overview of 2-Methyl-1H-indol-6-ol (CAS: 54584-22-4), a substituted indole with significant potential for drug discovery and development. While direct experimental data on this specific molecule is limited in public literature, this document synthesizes information from closely related analogs to present a detailed examination of its physicochemical properties, plausible synthetic routes, and potential biological activities. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic applications of this and similar indole derivatives, offering insights into its potential as an anti-proliferative, anti-inflammatory, and neuroprotective agent.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form hydrogen bonds and van der Waals interactions make it an ideal framework for designing enzyme inhibitors and receptor ligands.[2] Prominent examples of indole-containing drugs include the anti-inflammatory drug Indomethacin, the vinca alkaloids used in cancer chemotherapy (vinblastine and vincristine), and various agents targeting neurodegenerative diseases.[3][4] The strategic placement of substituents on the indole core allows for the fine-tuning of pharmacological activity, making derivatives like 2-Methyl-1H-indol-6-ol intriguing candidates for further investigation.

Physicochemical Properties of 2-Methyl-1H-indol-6-ol

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of 2-Methyl-1H-indol-6-ol.

| Property | Value | Source |

| CAS Number | 54584-22-4 | ChemShuttle[5] |

| Molecular Formula | C₉H₉NO | Inferred from structure |

| Molecular Weight | 147.17 g/mol | Inferred from structure |

| Appearance | White to light yellow or light orange powder/crystal | Tokyo Chemical Industry Co., Ltd. |

| Melting Point | 122.0 to 127.0 °C | Tokyo Chemical Industry Co., Ltd. |

| Solubility | Slightly soluble in water | Tokyo Chemical Industry Co., Ltd. |

| logP (o/w) | 2.530 (estimated for 2-methylindole) | The Good Scents Company[6] |

Synthesis of 2-Methyl-1H-indol-6-ol: Proposed Methodologies

Proposed Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. For 2-methylindoles, acetone is a suitable ketone. The general mechanism is depicted below.

Caption: General workflow of the Fischer Indole Synthesis.

Step-by-Step Protocol (Proposed):

-

Hydrazone Formation: React p-methoxyphenylhydrazine with acetone in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to form the corresponding hydrazone.

-

Indolization: The isolated hydrazone is then treated with a Lewis or Brønsted acid catalyst (e.g., zinc chloride or polyphosphoric acid) and heated to induce cyclization.[5]

-

Demethylation: The resulting 6-methoxy-2-methylindole is then subjected to demethylation using a reagent such as boron tribromide (BBr₃) in an inert solvent like dichloromethane to yield the final product, 2-Methyl-1H-indol-6-ol.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography on silica gel.[7]

Proposed Catalyst-Free Synthesis

A more recent and operationally simpler approach involves the condensation of carboxymethyl cyclohexadienones with amines.[7] This method avoids the use of a metal catalyst.

Caption: Workflow for catalyst-free synthesis of 6-hydroxy indoles.

Step-by-Step Protocol (Proposed):

-

Starting Material Preparation: Synthesize the appropriate carboxymethyl cyclohexadienone precursor.

-

Condensation Reaction: React the carboxymethyl cyclohexadienone with a suitable amine in a solvent such as methanol. The reaction is typically stirred at room temperature.[7]

-

Purification: After the reaction is complete (monitored by TLC), the solvent is evaporated, and the crude product is purified by column chromatography.[7]

Potential Biological Activities and Therapeutic Applications

Direct biological studies on 2-Methyl-1H-indol-6-ol are not extensively reported. However, based on the known activities of structurally similar indole derivatives, several therapeutic applications can be postulated.

Anti-Proliferative and Anticancer Potential

The indole scaffold is a key feature in many anticancer agents.[8] Indole derivatives have been shown to exert their anti-proliferative effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest.[3] Furthermore, substituted indoles have been investigated as inhibitors of key signaling pathways in cancer, such as the Hedgehog signaling pathway.[9]

A series of 3-methyl-2-phenyl-1H-indoles demonstrated significant anti-proliferative activity against several human tumor cell lines, with GI₅₀ values in the low micromolar range.[9] The most potent of these compounds were found to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells, and to induce apoptosis.[9]

Caption: Potential anticancer mechanisms of action for indole derivatives.

Anti-Inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties.[10] One of the primary mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Some indole derivatives have shown selective inhibition of COX-2, which is advantageous as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[10]

Neuroprotective Effects

The indole nucleus is central to the structure of many neuroactive compounds, including the neurotransmitter serotonin. Indole derivatives have shown promise as neuroprotective agents in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[4][11] Their mechanisms of action are often multi-faceted and can include antioxidant effects, inhibition of cholinesterases, and modulation of signaling pathways involved in neuronal survival.[4][12] For instance, some indole derivatives have been shown to protect neuronal cells from oxidative stress and to disaggregate amyloid-beta plaques, a hallmark of Alzheimer's disease.[12]

Proposed Analytical Methodologies

The characterization and quantification of 2-Methyl-1H-indol-6-ol require robust analytical methods. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are standard techniques for this purpose.[2]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of 2-Methyl-1H-indol-6-ol. A validated method for a similar compound can serve as a starting point.[13]

Proposed HPLC Method:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm and 280 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This method would need to be validated for linearity, accuracy, precision, and sensitivity for 2-Methyl-1H-indol-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound. Based on the structure of 2-Methyl-1H-indol-6-ol and data from similar compounds, the following spectral characteristics can be anticipated.[14][15]

Expected ¹H NMR Spectral Data (in CDCl₃):

-

A singlet for the methyl group (C2-CH₃) around δ 2.4 ppm.

-

A broad singlet for the N-H proton.

-

Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the indole ring.

-

A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration-dependent.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

A signal for the methyl carbon around δ 13-15 ppm.

-

Signals for the aromatic carbons in the region of δ 100-140 ppm.

-

A signal for the carbon bearing the hydroxyl group (C6) at a downfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For 2-Methyl-1H-indol-6-ol (C₉H₉NO), the expected molecular ion peak [M]⁺ would be at m/z 147.17.

Conclusion and Future Directions

2-Methyl-1H-indol-6-ol represents a promising scaffold for the development of novel therapeutic agents. While direct experimental evidence of its biological activity is currently lacking in the public domain, the extensive research on related indole derivatives strongly suggests its potential in areas such as oncology, inflammation, and neurodegenerative diseases. This technical guide provides a foundational framework for initiating research on this compound, from its synthesis and characterization to the exploration of its pharmacological profile. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of 2-Methyl-1H-indol-6-ol, which will be crucial for realizing its full therapeutic potential.

References

-

Organic Syntheses. (n.d.). 2-METHYLINDOLE. Retrieved from [Link]

-

MDPI. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Retrieved from [Link]

-

National Institutes of Health. (2013). Antiproliferative Activity of 2,3-Disubstituted Indoles Toward Apoptosis-Resistant Cancers Cells. Retrieved from [Link]

-

iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. Retrieved from [Link]

-

PubMed Central. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Retrieved from [Link]

-

Metz, H. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2020). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). A sensitive HPLC-FLD method for the quantification of 6-O-demethylmenisporphine isolated from Menispermi Rhizoma in rat plasma. Retrieved from [Link]

-

PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl indole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Retrieved from [Link]

- Kumar, A., et al. (2014). Simultaneous Estimation of Hamycin and Ketoconazole in Pharmaceutical Cream by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research, 5(1), 263-268.

-

MDPI. (n.d.). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

-

MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Indole-pyrimidine hybrids with anticancer therapeutic potential. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Pramipexole Hydrochloride in Pharmaceutical Dosage form. Retrieved from [Link]

-

ScienceDirect. (2013). Antiproliferative activity of 2,3-disubstituted indoles toward apoptosis-resistant cancers cells. Retrieved from [Link]

-

ResearchGate. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

ACS Publications. (n.d.). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. Retrieved from [Link]

-

MDPI. (n.d.). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Retrieved from [Link]

-

KIET. (n.d.). Hplc Made To Measure A Practical Handbook For Optimization. Retrieved from [Link]

-

ProQuest. (n.d.). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. Retrieved from [Link]

-

International Journal of Technology. (2025). HPLC- An Andvanced Analytical Tool. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

-

PureSynth. (n.d.). 6-Methylindole 98.0%(GC). Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Partial lysergamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Adrenochrome. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-methyl indole, 95-20-5 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tetratek.com.tr [tetratek.com.tr]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Technical Guide: Synthesis of 2-Methyl-1H-indol-6-ol

CAS: 54584-22-4 | Synonyms: 6-Hydroxy-2-methylindole, 2-Methyl-6-indolol[1]

Executive Summary

This technical guide details the synthesis of 2-Methyl-1H-indol-6-ol , a privileged scaffold in medicinal chemistry utilized in the development of estrogen receptor ligands, serotonin analogs, and antioxidant formulations.[1] While modern transition-metal-catalyzed methods (e.g., Pd-catalyzed oxidative coupling) exist, this guide prioritizes the Fischer Indole Synthesis via the m-anisidine route.[1] This pathway offers the highest reliability for scale-up, cost-efficiency, and operational robustness in a standard laboratory setting.[1]

The protocol involves a three-stage workflow:

-

Hydrazine Formation: Diazotization and reduction of m-anisidine.[1]

-

Fischer Cyclization: Regioselective cyclization with acetone to yield 6-methoxy-2-methylindole.[1]

-

Demethylation: Lewis-acid mediated cleavage of the methyl ether to unmask the 6-hydroxyl group.[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

Why the Fischer Route?

Although the Nenitzescu synthesis is a classic route for 5-hydroxyindoles, it is ill-suited for 6-hydroxy isomers due to regiochemical constraints.[1] Similarly, direct oxidation of 2-methylindole typically yields mixtures or oxidizes the C3 position.[1]

The Fischer Indole Synthesis allows for the pre-installation of oxygen functionality on the benzene ring. The critical challenge is regioselectivity during the cyclization of m-substituted hydrazines, which can yield either the 4- or 6-substituted indole.[1]

Regiochemical Control

The cyclization of m-methoxyphenylhydrazone proceeds via a [3,3]-sigmatropic rearrangement.[1] Electronic effects of the methoxy group favor the formation of the 6-methoxy isomer (para-cyclization relative to the substituent) over the 4-methoxy isomer (ortho-cyclization).[1] The steric bulk of the methoxy group further disfavors the formation of the 4-isomer, typically resulting in a >4:1 ratio favoring the desired 6-substituted core, which can be purified via fractional recrystallization.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Caption: Retrosynthetic pathway showing the critical regioselective step favoring the 6-methoxy isomer.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade |

| m-Anisidine (3-Methoxyaniline) | Precursor | >98% |

| Sodium Nitrite (NaNO₂) | Diazotization | ACS Reagent |

| Stannous Chloride (SnCl₂) | Reduction | Dihydrate |

| Acetone | Ketone Partner | ACS Reagent |

| Zinc Chloride (ZnCl₂) | Lewis Acid Catalyst | Anhydrous |

| Boron Tribromide (BBr₃) | Demethylation | 1.0 M in CH₂Cl₂ |

Step-by-Step Methodology

Phase A: Preparation of m-Methoxyphenylhydrazine Hydrochloride

Note: Hydrazines are toxic and unstable.[1] Prepare fresh or store as the hydrochloride salt.[1]

-

Diazotization: Dissolve m-anisidine (12.3 g, 0.1 mol) in concentrated HCl (30 mL) and water (30 mL). Cool the solution to -5°C in an ice-salt bath.

-

Add a solution of NaNO₂ (7.0 g, 0.1 mol) in water (15 mL) dropwise, maintaining the temperature below 0°C. Stir for 15 minutes.

-

Reduction: Prepare a solution of SnCl₂·2H₂O (50 g) in concentrated HCl (40 mL). Cool to 0°C.

-

Add the diazonium salt solution to the stannous chloride solution with vigorous stirring. A thick precipitate of the hydrazine hydrochloride will form.

-

Isolation: Store at 4°C for 12 hours. Filter the solid, wash with cold brine, and recrystallize from ethanol/ether to yield white needles.

-

Checkpoint: Verify identity via MP (approx. 156°C for HCl salt).

-

Phase B: Fischer Indole Cyclization[1]

-

Hydrazone Formation: Suspend the m-methoxyphenylhydrazine hydrochloride (17.4 g, 0.1 mol) in ethanol (50 mL). Add acetone (7.0 g, 0.12 mol). The mixture will warm slightly; reflux for 30 minutes.

-

Cyclization: Decant the solvent or evaporate to obtain the crude hydrazone oil. Add anhydrous ZnCl₂ (50 g) to the crude hydrazone.

-

Heat the mixture in an oil bath to 170°C . The reaction is exothermic; once the temperature spikes and water evolution ceases (approx. 10–15 mins), remove from heat.

-

Work-up: Cool the dark melt to ~80°C and quench carefully with dilute HCl (100 mL).

-

Extract with Ethyl Acetate (3 x 100 mL). Wash organics with NaHCO₃ and brine. Dry over Na₂SO₄.[2]

-

Purification (Crucial): The crude contains both 4- and 6-methoxy isomers.[1] Recrystallize from ethanol/water or perform column chromatography (Hexane/EtOAc 9:1). The 6-methoxy-2-methylindole crystallizes as white/pale yellow plates (MP: 109–110°C).[1]

-

Yield: Expect 55–65%.[3]

-

Phase C: Demethylation to 2-Methyl-1H-indol-6-ol

Safety Alert: BBr₃ reacts violently with moisture.[1] Use a Schlenk line or drying tube.

-

Dissolve 6-methoxy-2-methylindole (1.61 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under Nitrogen atmosphere. Cool to -78°C (dry ice/acetone).

-

Add BBr₃ (1.0 M in DCM, 30 mL, 30 mmol) dropwise via syringe over 20 minutes.

-

Allow the reaction to warm to room temperature slowly and stir for 12 hours.

-

Quenching: Cool back to 0°C. Carefully quench with saturated NaHCO₃ solution (vigorous gas evolution).

-

Extraction: Extract with EtOAc (3 x 30 mL). The product is sensitive to oxidation; work quickly.

-

Purification: Flash chromatography (DCM/MeOH 95:5) or recrystallization from Benzene/Petroleum Ether.

-

Product: 2-Methyl-1H-indol-6-ol obtained as an off-white to beige solid.[1]

-

Part 3: Characterization & Data[1]

Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.18 g/mol | |

| Appearance | Off-white to beige solid | Darkens upon air exposure |

| Melting Point | 102–105°C (varies) | Highly dependent on purity/solvate; lit.[1][4] varies significantly. |

| Solubility | DMSO, Methanol, EtOAc | Poor in water |

Spectroscopic Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.60 (s, 1H, NH)

-

δ 8.85 (s, 1H, OH)

-

δ 7.15 (d, J = 8.4 Hz, 1H, H-4)

-

δ 6.65 (d, J = 2.0 Hz, 1H, H-7)

-

δ 6.48 (dd, J = 8.4, 2.0 Hz, 1H, H-5)

-

δ 5.95 (s, 1H, H-3)[1]

-

δ 2.30 (s, 3H, CH₃)

-

-

Mechanistic Insight (Graphviz): The following diagram details the [3,3]-sigmatropic rearrangement mechanism that drives the Fischer synthesis.

Caption: Mechanism of the Fischer Indole Synthesis highlighting the critical C-C bond formation step.

Part 4: Process Safety & Troubleshooting

Critical Hazards

-

Hydrazines: Suspected carcinogens and skin sensitizers. Handle in a fume hood with double gloves.

-

Boron Tribromide (BBr₃): Extremely corrosive. Reacts explosively with water to release HBr gas. Ensure all glassware is oven-dried. Have a saturated sodium bicarbonate bath ready for neutralizing spills.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete hydrazone formation | Ensure water is removed (Dean-Stark or drying agent) before adding ZnCl₂.[1] |

| Product is Black/Tar | Oxidation during workup | Add sodium dithionite (reducing agent) during the aqueous workup to prevent oxidation of the phenol. |

| Inseparable Isomers | Poor regioselectivity | Recrystallize the methoxy intermediate twice from ethanol before demethylation. Isomers are harder to separate after demethylation. |

References

-

Fischer Indole Synthesis Mechanism & Regioselectivity

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

-

Synthesis of 6-Methoxy-2-methylindole

-

Demethylation Protocols

-

McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. Link

-

-

Physical Properties & Characterization

Sources

Spectroscopic Profile of 2-Methyl-1H-indol-6-ol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Methyl-1H-indol-6-ol (CAS No. 54584-22-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and established spectroscopic principles. Due to the limited availability of directly published spectra for this specific molecule, this guide leverages data from closely related indole derivatives to offer a robust analytical framework.

Introduction to 2-Methyl-1H-indol-6-ol

2-Methyl-1H-indol-6-ol is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The strategic placement of a methyl group at the 2-position and a hydroxyl group at the 6-position can significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is the cornerstone of its chemical identity, enabling researchers to confirm its synthesis, assess its purity, and understand its structural nuances.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methyl-1H-indol-6-ol. These predictions are derived from the analysis of structurally similar compounds, including 2-methyl-1H-indol-5-ol, 2-methylindole, and 6-methylindole.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |

| ~10.8 | s | - | N-H (Indole) | The chemical shift of the indole N-H proton is highly dependent on solvent and concentration. It is expected to be a broad singlet. |

| ~9.0 | s | - | O-H (Phenolic) | The phenolic proton's chemical shift can vary and is often broad. Its presence can be confirmed by D₂O exchange. |

| ~7.2 | d | ~8.5 | H-4 | The coupling to H-5 results in a doublet. |

| ~6.6 | dd | ~8.5, ~2.0 | H-5 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |

| ~6.8 | d | ~2.0 | H-7 | The small coupling constant is characteristic of meta-coupling to H-5. |

| ~6.1 | s | - | H-3 | The proton at the 3-position of the indole ring typically appears as a singlet or a narrow multiplet. |

| ~2.3 | s | - | C2-CH₃ | The methyl protons at the 2-position will appear as a sharp singlet. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~152 | C-6 | The carbon bearing the hydroxyl group is expected to be significantly downfield. |

| ~137 | C-2 | The presence of the methyl group shifts this carbon downfield. |

| ~135 | C-7a | A quaternary carbon at the ring junction. |

| ~122 | C-3a | Another quaternary carbon at the ring junction. |

| ~120 | C-4 | Aromatic CH carbon. |

| ~108 | C-5 | Aromatic CH carbon, shifted upfield due to the ortho hydroxyl group. |

| ~100 | C-3 | This carbon is typically found in the upfield region of the indole spectrum. |

| ~95 | C-7 | Aromatic CH carbon, shifted upfield due to the para hydroxyl group. |

| ~13 | C2-CH₃ | The methyl carbon appears in the characteristic upfield aliphatic region. |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 132 | Medium | [M - CH₃]⁺ (Loss of a methyl radical) |

| 104 | Medium | [M - CH₃ - CO]⁺ (Subsequent loss of carbon monoxide) |

Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Broad, Strong | O-H and N-H stretching |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Weak | Aliphatic C-H stretching (CH₃) |

| ~1620-1600 | Medium | C=C stretching (Aromatic) |

| ~1480-1450 | Strong | C=C stretching (Indole ring) |

| ~1250 | Strong | C-O stretching (Phenolic) |

| ~800-750 | Strong | C-H out-of-plane bending |

Experimental Protocols

The following section details standardized protocols for acquiring the spectroscopic data of 2-Methyl-1H-indol-6-ol. These methodologies are designed to be self-validating and are based on established practices for the characterization of indole derivatives[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-1H-indol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Compounds featuring the indole core exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] 2-Methyl-1H-indol-6-ol, a member of this important class of compounds, holds significant potential for the development of novel therapeutics. A thorough understanding of its structural characteristics is paramount for its application in drug design and synthesis, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose.

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2-Methyl-1H-indol-6-ol. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction based on the analysis of structurally related compounds and established principles of NMR spectroscopy. Furthermore, a robust synthetic protocol and a discussion of the compound's potential applications are provided to offer a holistic resource for researchers in the field.

Predicted 1H NMR Spectrum of 2-Methyl-1H-indol-6-ol

The 1H NMR spectrum of 2-Methyl-1H-indol-6-ol is predicted based on the known spectra of 2-methylindole[4] and 6-methylindole, as well as the established substituent effects of a hydroxyl group on an aromatic ring. The analysis is presented for a standard deuterated solvent such as DMSO-d6, which is commonly used for polar compounds containing exchangeable protons.

Molecular Structure and Proton Numbering

To facilitate the discussion of the 1H NMR spectrum, the protons of 2-Methyl-1H-indol-6-ol are numbered as follows:

Molecular structure of 2-Methyl-1H-indol-6-ol with proton numbering.

Predicted Chemical Shifts and Coupling Constants

The predicted 1H NMR data for 2-Methyl-1H-indol-6-ol in DMSO-d6 are summarized in the table below. The prediction is derived from the additive effects of the methyl and hydroxyl substituents on the indole core.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| N1-H | ~10.8 | br s | - | The N-H proton of indoles typically appears as a broad singlet in the downfield region. |

| C6-OH | ~9.0 | br s | - | The phenolic hydroxyl proton is also expected to be a broad singlet, with its chemical shift being concentration and temperature dependent. |

| H7 | ~7.2 | d | J7,5 ≈ 2.0 | The hydroxyl group at C6 is an electron-donating group, which will shield the ortho proton H7, shifting it upfield compared to unsubstituted indole. It will appear as a doublet due to meta-coupling with H5. |

| H4 | ~7.1 | d | J4,5 ≈ 8.5 | H4 is ortho to the electron-donating nitrogen of the pyrrole ring and will be shielded. It will appear as a doublet due to ortho-coupling with H5. |

| H5 | ~6.6 | dd | J5,4 ≈ 8.5, J5,7 ≈ 2.0 | This proton is ortho to the strongly electron-donating hydroxyl group and will be significantly shielded. It will appear as a doublet of doublets due to ortho-coupling with H4 and meta-coupling with H7. |

| H3 | ~6.1 | s | - | The C3-H of 2-methylindoles typically appears as a singlet in the upfield region of the aromatic protons.[4] |

| C2-CH3 | ~2.3 | s | - | The methyl group at C2 gives a characteristic singlet in the aliphatic region.[4] |

Expert Interpretation and Causality

The predicted spectrum reveals several key structural features of 2-Methyl-1H-indol-6-ol. The presence of two broad singlets in the downfield region is indicative of the N-H and O-H protons. These signals will typically disappear upon the addition of D2O due to proton-deuterium exchange, providing a definitive confirmation of their assignment.

The aromatic region of the spectrum is particularly informative. The hydroxyl group at the C6 position is a powerful electron-donating group through resonance, leading to a significant increase in electron density at the ortho (H5 and H7) and para (not applicable) positions. This increased electron density results in a shielding effect, causing these protons to resonate at a higher field (lower ppm) compared to unsubstituted indole. The predicted upfield shift of H5 and H7 is a direct consequence of this electronic effect.

The coupling patterns provide crucial connectivity information. The H5 proton is expected to show a doublet of doublets, arising from a large ortho-coupling with H4 and a smaller meta-coupling with H7. The H4 and H7 protons will appear as doublets due to their respective couplings. The C3 proton in 2-substituted indoles does not have any adjacent protons to couple with, hence it appears as a sharp singlet. Similarly, the three protons of the C2-methyl group are equivalent and do not couple with other protons, resulting in a singlet.

Experimental Protocol: Synthesis of 2-Methyl-1H-indol-6-ol

A plausible and widely used method for the synthesis of 2-methylindoles is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone. For the synthesis of 2-Methyl-1H-indol-6-ol, 4-hydroxyphenylhydrazine and acetone would be the appropriate starting materials.

Fischer Indole Synthesis Workflow

Workflow for the Fischer indole synthesis of 2-Methyl-1H-indol-6-ol.

Step-by-Step Methodology

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-hydroxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol. Add an equimolar amount of acetone. The mixture is typically stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Indolization (Cyclization): To the hydrazone mixture, add a Lewis acid catalyst such as zinc chloride (ZnCl2) or a Brønsted acid like polyphosphoric acid (PPA).[5][6] The reaction mixture is then heated to a high temperature, typically in the range of 150-200 °C. The exact temperature and reaction time will depend on the specific catalyst and solvent used and should be optimized.

-

Work-up and Purification: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The crude product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 2-Methyl-1H-indol-6-ol.

Applications in Drug Development

Indole derivatives are of immense interest to the pharmaceutical industry.[1] The presence of a hydroxyl group on the indole ring, as in 2-Methyl-1H-indol-6-ol, offers a handle for further chemical modification and can also contribute to the molecule's pharmacokinetic and pharmacodynamic properties, for instance, by participating in hydrogen bonding with biological targets.

Derivatives of indol-6-ol have been investigated for a range of therapeutic applications, including as antioxidants and as scaffolds for the development of kinase inhibitors for cancer therapy.[2] The specific substitution pattern of 2-Methyl-1H-indol-6-ol makes it an attractive candidate for library synthesis in the quest for new bioactive compounds. Its structural elucidation via 1H NMR is the first and most critical step in this journey.

Conclusion

This in-depth technical guide has provided a comprehensive, albeit predicted, analysis of the 1H NMR spectrum of 2-Methyl-1H-indol-6-ol. By leveraging data from analogous compounds and fundamental NMR principles, a detailed assignment of chemical shifts and coupling constants has been presented. This information is invaluable for the unambiguous identification and characterization of this important indole derivative. The inclusion of a detailed synthetic protocol based on the Fischer indole synthesis further enhances the practical utility of this guide for researchers. As the indole scaffold continues to be a focal point in medicinal chemistry, a thorough understanding of the structural features of its derivatives, as provided by 1H NMR spectroscopy, will remain an essential component of drug discovery and development.

References

-

Organic Syntheses. 2-methylindole. [Link]

-

Dadashpour, S., et al. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. ResearchGate. [Link]

-

Abraham, R. J., et al. (2003). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Sharma, V., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [Link]

-

Magdesieva, T. V., & Tarasova, O. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

-

Kaur, M., et al. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. ResearchGate. [Link]

Sources

Comprehensive Guide to 2-Methyl-1H-indol-6-ol and Structural Analogs

Introduction: The Scaffold Architecture

2-Methyl-1H-indol-6-ol (CAS 54584-22-4), often referred to as 6-hydroxy-2-methylindole, represents a privileged substructure in medicinal chemistry and material science.[1] Unlike its more common isomer, 5-hydroxyindole (the core of serotonin), the 6-hydroxy variant offers a unique electronic profile and binding geometry that has been exploited in selective estrogen receptor modulators (SERMs), kinase inhibitors, and mitochondrial oxidative phosphorylation (OXPHOS) inhibitors.

Core Chemical Logic:

-

6-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor in the meta position relative to the indole nitrogen. This positioning is critical for mimicking the phenolic A-ring of steroid hormones (e.g., estradiol).

-

2-Methyl Group: A strategic metabolic blocker. The C2 position of indole is highly susceptible to oxidative metabolism (e.g., by cytochrome P450s) to form oxindoles or polymerization products. Methylation at C2 sterically hinders this site, significantly enhancing the metabolic stability and half-life of the scaffold compared to the unsubstituted parent.

Structural Classification & Analog Space

The utility of 2-methyl-1H-indol-6-ol is expanded through targeted functionalization. The table below categorizes key structural analogs based on their modification site and resulting physicochemical impact.

| Analog Class | Modification Site | Representative Compound | Physicochemical Impact | Primary Application |

| Core Scaffold | None | 2-Methyl-1H-indol-6-ol | LogP ~2.1; pKa ~9.8 (phenol) | Precursor; Hair Dye Coupler |

| N1-Aryl | Nitrogen (N1) | 1-(4-Chlorophenyl)-2-methyl-1H-indol-6-ol | Increased Lipophilicity; π-stacking capability | Proteasome Activity Enhancer |

| N1-Alkyl | Nitrogen (N1) | 1-Benzyl-2-methyl-1H-indol-6-ol | Steric bulk; Hydrophobic pocket targeting | Kinase Inhibition |

| O-Ester | Oxygen (O6) | (2-Methyl-1H-indol-6-yl) benzoate | Prodrug potential; Membrane permeability | OXPHOS Inhibitor |

| C3-Functional | Carbon (C3) | 2-Methyl-6-hydroxyindole-3-carboxylate | Electron-withdrawing; H-bond network modulation | Antiviral / SERM intermediate |

Synthesis Strategies: Field-Proven Methodologies

The Regioselectivity Challenge

Synthesizing 6-hydroxyindoles is historically more challenging than 5-hydroxyindoles. The Nenitzescu indole synthesis (reaction of p-benzoquinone with

Critical Insight: The reaction of 3-methoxyphenylhydrazine with a ketone can cyclize at either the ortho or para position relative to the methoxy group, yielding a mixture of 4-methoxy and 6-methoxy indoles. However, under specific acidic conditions and with steric control, the 6-isomer is generally favored or easily separable via chromatography.

Synthesis Workflow (Graphviz)

Caption: Synthesis of 2-methyl-1H-indol-6-ol via the Fischer Indole route, highlighting the critical separation of regioisomers prior to demethylation.

Detailed Experimental Protocol

Objective: Synthesis of 2-Methyl-1H-indol-6-ol from 3-methoxyphenylhydrazine.

Step 1: Fischer Indole Cyclization

-

Reagents: Dissolve 3-methoxyphenylhydrazine hydrochloride (1.0 eq) and acetone (3.0 eq) in glacial acetic acid (10 mL/g).

-

Reaction: Heat the mixture to reflux (118°C) for 4 hours. The initial hydrazone formation is followed by the [3,3]-sigmatropic rearrangement.[2][3]

-

Workup: Cool to room temperature. Pour into ice-water and neutralize with NaOH. Extract with Ethyl Acetate (3x).

-

Purification: The crude residue contains both 4-methoxy-2-methylindole and 6-methoxy-2-methylindole. Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The 6-methoxy isomer is typically more polar and elutes later, or crystallizes preferentially from ethanol.

Step 2: Demethylation (The "Unmasking")

-

Setup: In a flame-dried flask under Argon, dissolve 6-methoxy-2-methylindole (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Addition: Cool to -78°C (dry ice/acetone bath). Dropwise add Boron Tribromide (BBr

, 1M in DCM, 3.0 eq). Caution: BBr -

Progression: Allow to warm to room temperature and stir for 3–12 hours. Monitor via TLC (the product will be significantly more polar/streaking).

-

Quench: Cool back to 0°C. Carefully quench with saturated NaHCO

solution. -

Isolation: Extract with EtOAc/THF (THF helps solubilize the polar phenol). Wash with brine, dry over Na

SO -

Yield: Recrystallize from Toluene/Hexane to afford 2-methyl-1H-indol-6-ol as a beige/brown solid.

Medicinal Chemistry & SAR

The biological activity of 6-hydroxy-2-methylindole analogs is governed by the electronic interplay between the indole core and the substituents.

Structure-Activity Relationship (SAR) Map

Caption: SAR map detailing the functional roles of specific positions on the 2-methyl-1H-indol-6-ol scaffold.

Therapeutic Applications[4][5]

-

Proteasome Activity Enhancement: Analogs such as 1-(4-chlorophenyl)-2-methyl-1H-indol-6-ol have been identified as enhancers of proteasome activity. By binding to the ubiquitin-proteasome system (UPS), these compounds assist in clearing toxic protein aggregates, offering potential in neurodegenerative diseases like Alzheimer's and Parkinson's.

-

Mitochondrial OXPHOS Inhibition: Recent studies (2025) have highlighted (1H-indol-6-yl)methyl benzoate analogs as inhibitors of oxidative phosphorylation.[4] The 6-hydroxy indole core serves as a bioisostere for other lipophilic phenols, disrupting the electron transport chain in cancer cells that rely heavily on OXPHOS (e.g., pancreatic cancer stem cells).

-

Estrogen Receptor Modulation (SERMs): The 6-hydroxyindole scaffold mimics the A-ring of estradiol. When coupled with a basic side chain at the N1 or C3 position (similar to Bazedoxifene), these analogs can act as Selective Estrogen Receptor Modulators, antagonizing ER signaling in breast tissue while preserving bone density.

References

-

Vertex Pharmaceuticals. (2015). Proteasome activity enhancing compounds. WO2015073528A1. Link

-

Brandeburg, Z. C., et al. (2025).[4] Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. Link

-

Faialaga, N. H. (2006). Tandem Benzannulation-Cyclization Strategies for the Synthesis of Highly Substituted Indoles. MIT Thesis. Link

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Standard Reference for Fischer Indole Regioselectivity).

-

Zhang, M., et al. (2015).[5] Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. Journal of Organic Chemistry. Link

Sources

- 1. Controlled Drugs and Substances Act - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

A Comprehensive Technical Guide to the Safe Handling of 2-Methyl-1H-indol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Methyl-1H-indol-6-ol. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory. The indole scaffold is a privileged structure in medicinal chemistry, making a thorough understanding of the safe handling of its derivatives paramount for professionals in the field.[1][2]

Hazard Identification and Risk Assessment

1.1. GHS Hazard Classification (Inferred)

Based on data from related compounds such as 2-methylindole and 1H-indol-6-ol, 2-Methyl-1H-indol-6-ol should be handled as a substance with the following potential hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

-

Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[3]

-

Skin Corrosion/Irritation: May cause skin irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][5]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

-

Hazardous to the Aquatic Environment, Long-term Hazard: Toxic to aquatic life with long lasting effects.

Table 1: Summary of Inferred GHS Hazard Statements

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Eye Irritation/Damage | Category 2A/1 | H319/H318: Causes serious eye irritation/damage |

| Skin Irritation | Likely Category 2 | H315: Causes skin irritation |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Likely Category 2 | H411: Toxic to aquatic life with long lasting effects |

1.2. Physical and Chemical Properties

Understanding the physicochemical properties of 2-Methyl-1H-indol-6-ol is fundamental to its safe handling. Data for the parent compound, 2-methylindole, indicates it is a crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and ether.[6] Indole derivatives are often sensitive to light and air, which can lead to degradation and color change.[7][8]

Table 2: Physicochemical Properties of Related Indole Compounds

| Property | 2-Methylindole | 1H-Indol-6-ol |

| Appearance | Colorless to brown crystals or flakes | White to light orange powder |

| Melting Point | 57-59 °C | 122-127 °C |

| Boiling Point | 273 °C | Not available |

| Solubility | Insoluble in water | Slightly soluble in water |

| Sensitivity | Light sensitive | Air sensitive |

Data sourced from ChemicalBook and Tokyo Chemical Industry.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial.

2.1. Engineering Controls

-

Fume Hood: All weighing and handling of solid 2-Methyl-1H-indol-6-ol and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential airborne contaminants.

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[9][10][11][12]

-

Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory.[13] A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[13]

-

Hand Protection: Nitrile gloves are a suitable choice for providing protection against a broad range of chemicals for incidental contact.[12] For prolonged contact or when handling concentrated solutions, butyl rubber gloves may offer better protection.[12] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.[5]

-

Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned.[13] Long pants and closed-toe shoes are required to protect the skin from potential exposure.

-

Respiratory Protection: If there is a potential for generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Caption: Recommended storage conditions for 2-Methyl-1H-indol-6-ol.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1. First-Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. [4]Rinse mouth. [4]Do not induce vomiting.

-

If on Skin: Immediately wash with plenty of soap and water. [4]Call a POISON CENTER or doctor if you feel unwell. [4]Remove contaminated clothing. [4]* If in Eyes: Rinse cautiously with water for several minutes. [4]Remove contact lenses, if present and easy to do. Continue rinsing. [4]If eye irritation persists, get medical advice/attention. [4]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. [4]Call a POISON CENTER or doctor if you feel unwell. [4] 4.2. Spill Response

For small spills, trained laboratory personnel equipped with the proper PPE can perform cleanup. Large spills should be handled by an emergency response team. [14] Step-by-Step Spill Cleanup Protocol for Solid 2-Methyl-1H-indol-6-ol:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary. [15][16]2. Secure the Area: Restrict access to the spill area.

-

Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.

-

Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne. [17]5. Collect the Material: Carefully scoop the spilled material and absorbent into a labeled, sealable waste container. [17][18]Avoid creating dust. 6. Decontaminate the Area: Wipe the spill area with a damp paper towel. [18]Place the used paper towels in the waste container.

-

Dispose of Waste: Seal the waste container and dispose of it as hazardous chemical waste according to your institution's guidelines.

-

Report the Incident: Report the spill to your laboratory supervisor or safety officer.

Waste Disposal

All waste containing 2-Methyl-1H-indol-6-ol, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.

-

Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

-

Segregation: Do not mix indole-containing waste with other waste streams unless it is known to be compatible.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This may involve incineration in a permitted facility. [5]Some indole derivatives can be degraded through biological wastewater treatment processes, but this should be confirmed for the specific compound and is generally not applicable for concentrated laboratory waste. [19][20]

Conclusion

The safe handling of 2-Methyl-1H-indol-6-ol requires a proactive and informed approach. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established handling and emergency procedures, researchers can mitigate risks and maintain a safe laboratory environment. This commitment to safety is not only a professional responsibility but also a cornerstone of sound scientific practice.

References

-

Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. Retrieved from [Link]

-

University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

Hardy Diagnostics. (n.d.). Indole Test Reagents - Kovacs, DMACA, Spot test. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylindole. PubChem Compound Database. Retrieved from [Link]

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Safelyio. (n.d.). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2-methyl- (CAS 95-20-5). Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]

-

Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2023, May 26). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-methyl-1H-indol-5-ol. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, July 21). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Retrieved from [Link]

-

ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Retrieved from [Link]

-

University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

-

Capot Chemical. (2026, January 21). MSDS of 6-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]

- 3. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.com [capotchem.com]

- 6. 2-Methylindole | 95-20-5 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 10. safelyio.com [safelyio.com]

- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 12. research.arizona.edu [research.arizona.edu]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. jk-sci.com [jk-sci.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. acs.org [acs.org]

- 18. ehs.utk.edu [ehs.utk.edu]

- 19. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Synthetic Versatility of 2-Methyl-1H-indol-6-ol in Modern Organic Synthesis

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to bind to a multitude of biological targets.[1][2] Within this class, substituted indoles serve as versatile building blocks for creating complex molecules with diverse properties.[1][3][4] 2-Methyl-1H-indol-6-ol, in particular, has emerged as a highly valuable intermediate in pharmaceutical research and drug development.[5] Its bifunctional nature, featuring an electron-rich indole core and a reactive phenolic hydroxyl group, offers synthetic chemists a powerful handle to construct elaborate molecular architectures. This guide provides an in-depth exploration of the synthetic applications of 2-Methyl-1H-indol-6-ol, focusing on its strategic use in the synthesis of kinase inhibitors and other bioactive compounds. We present field-proven insights, detailed experimental protocols, and workflow visualizations to empower researchers in leveraging this key building block.

Introduction: The Strategic Importance of 2-Methyl-1H-indol-6-ol

The indole ring system is a fundamental heterocyclic motif found in a vast array of pharmaceuticals, including antipsychotic, antidepressant, and antimicrobial drugs.[1] Its significance extends to its role as a versatile precursor in organic synthesis, allowing for extensive functionalization.[1][3] 6-Hydroxyindoles are particularly precious moieties, serving as precursors for numerous indole alkaloids and as core components of novel protein target inhibitors.[6]

2-Methyl-1H-indol-6-ol combines three key structural features that underpin its synthetic utility:

-

The Nucleophilic Indole Core: The pyrrole portion of the indole is electron-rich, making the C3 position highly susceptible to electrophilic substitution.

-

The Phenolic Hydroxyl Group: The C6-OH group is a versatile functional handle. It can act as a hydrogen bond donor/acceptor for molecular recognition in biological targets, or it can be readily derivatized (e.g., via alkylation or arylation) to modulate physicochemical properties or to serve as a connection point for other molecular fragments.

-

The C2-Methyl Group: The methyl group at the C2 position can provide beneficial steric interactions within a protein binding pocket and can influence the electronic properties of the indole ring.

These features make 2-Methyl-1H-indol-6-ol a sought-after starting material for constructing compounds with potential applications in oncology and neurology.[5]

Core Applications in Bioactive Molecule Synthesis

Scaffolding for Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology. Many approved kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site. The indole scaffold is a recurring motif in this context.[7][8][9]

The 6-hydroxy group of 2-Methyl-1H-indol-6-ol is particularly strategic. When unmodified, it can form a crucial hydrogen bond with hinge region residues of the kinase.[10] More commonly, it serves as an attachment point for side chains that occupy adjacent hydrophobic pockets, a strategy that can significantly enhance binding affinity and selectivity.[11][12] For example, ether linkages at this position are common in potent inhibitors targeting kinases like VEGFR-2 and FLT3.[8][12]

Derivatization via Electrophilic Substitution

The indole ring is inherently electron-rich, rendering the C3 position highly reactive towards electrophiles. This reactivity provides a direct route to introduce functionality crucial for biological activity or for further synthetic elaboration.

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group at the C3 position, a versatile handle for subsequent transformations like reductive amination or Wittig reactions. The general procedure involves treating the indole with a pre-formed Vilsmeier reagent (POCl₃/DMF).[13]

-

Mannich Reaction: The Mannich reaction introduces an aminomethyl group at C3, yielding gramine analogs. These derivatives are valuable intermediates and often exhibit biological activity themselves.[14] The reaction typically involves treating the indole with formaldehyde and a secondary amine.

Building Molecular Complexity with Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern synthesis.[15] To utilize these methods, the indole ring must first be functionalized with a halide (typically bromine or iodine) or converted to a triflate. The 6-hydroxy group can be protected (e.g., as a methyl or benzyl ether) prior to these steps. The resulting halo-indole is a versatile substrate for various C-C and C-N bond-forming reactions.

-

Suzuki-Miyaura Coupling: Reaction of a halo-indole with a boronic acid or ester to form a biaryl linkage. This is extensively used to build kinase inhibitor scaffolds.[9][16][17]

-

Heck Coupling: Reaction with an alkene to form a substituted vinyl-indole.

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety.[18]

| Reaction Type | Typical Reagents & Conditions | Purpose | Reference |

| O-Alkylation | Alkyl halide (e.g., BnBr, EtI), Base (K₂CO₃, NaH), Solvent (DMF, Acetone) | Introduce ether sidechains to probe hydrophobic pockets. | [12] |

| Vilsmeier-Haack | POCl₃, DMF; then aqueous workup | Install a C3-aldehyde for further functionalization. | [13] |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (Na₂CO₃, K₃PO₄) | C-C bond formation to create biaryl structures. | [9] |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine), Acetic Acid | Introduce aminomethyl groups for biological activity. | [14] |

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions. All reactions involving anhydrous solvents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: General Procedure for O-Alkylation of 2-Methyl-1H-indol-6-ol

Causality: This protocol utilizes the Williamson ether synthesis. The phenolic proton is acidic enough to be removed by a moderate base like potassium carbonate. The resulting phenoxide is a potent nucleophile that attacks the electrophilic alkyl halide in an Sₙ2 reaction to form the desired ether product. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the Sₙ2 reaction.

Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-1H-indol-6-ol (1.0 eq).

-

Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M).

-

Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 6-alkoxy-2-methyl-1H-indole.

Protocol 2: Vilsmeier-Haack Formylation at the C3-Position

Causality: This reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium cation) from POCl₃ and DMF. The electron-rich indole C3-position attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate furnishes the aldehyde. The reaction is performed at low temperature to control the exothermicity and selectivity.

Methodology:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve 2-Methyl-1H-indol-6-ol (1.0 eq, potentially O-protected) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quenching & Workup: Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH ~9-10 by the slow addition of aqueous NaOH solution (e.g., 3 M). A precipitate will often form.

-